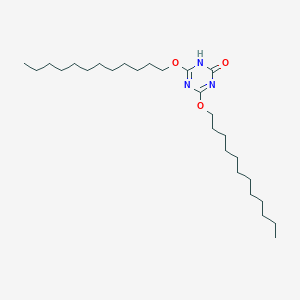
4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two dodecyloxy groups attached to the triazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one typically involves the reaction of trichlorotriazine with dodecan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under controlled temperature conditions, usually around 50°C, and monitored using thin-layer chromatography (TLC). The reaction mixture is then purified through column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dodecyloxy groups can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The triazine ring can be subjected to oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a triazine derivative with an amino group in place of the dodecyloxy group .
Scientific Research Applications
4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s derivatives have been studied for their potential antibacterial and antioxidant activities.
Industry: Triazine derivatives, including this compound, are used in the production of dyes, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one and its derivatives involves interactions with various molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt the normal function of enzymes and other proteins, leading to antibacterial or antioxidant effects .
Comparison with Similar Compounds
2,4,6-Tris(dodecyloxy)-1,3,5-triazine: This compound has three dodecyloxy groups attached to the triazine ring, making it more hydrophobic and potentially more reactive in certain chemical reactions.
2-Chloro-4,6-bis(dodecyloxy)-1,3,5-triazine: This compound has a chlorine atom in place of one of the dodecyloxy groups, which can significantly alter its reactivity and applications.
Uniqueness: 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its dodecyloxy groups provide hydrophobic characteristics, making it useful in applications where water solubility is a concern.
Properties
CAS No. |
773003-65-9 |
|---|---|
Molecular Formula |
C27H51N3O3 |
Molecular Weight |
465.7 g/mol |
IUPAC Name |
4,6-didodecoxy-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C27H51N3O3/c1-3-5-7-9-11-13-15-17-19-21-23-32-26-28-25(31)29-27(30-26)33-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,28,29,30,31) |
InChI Key |
VXWYGTBBJXEEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=NC(=NC(=O)N1)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


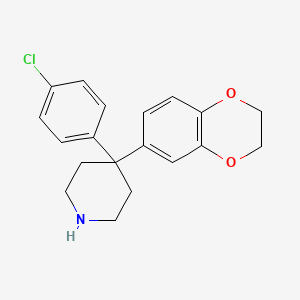
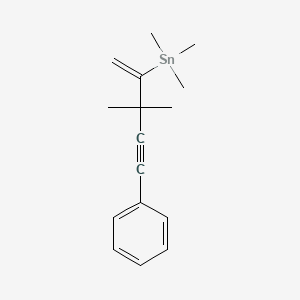
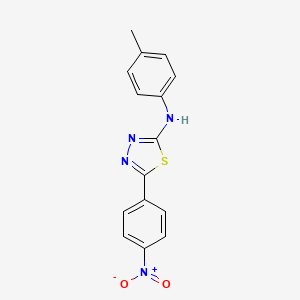
![Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate](/img/structure/B14208911.png)

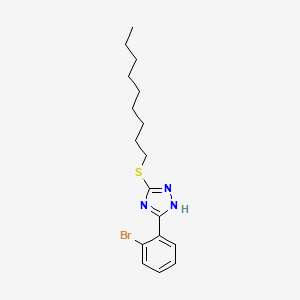
methanone](/img/structure/B14208925.png)
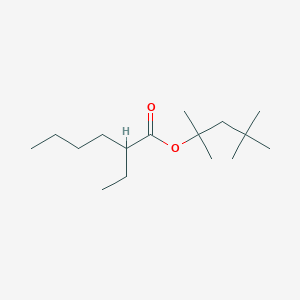

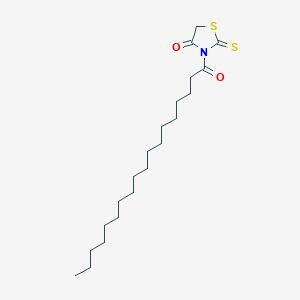
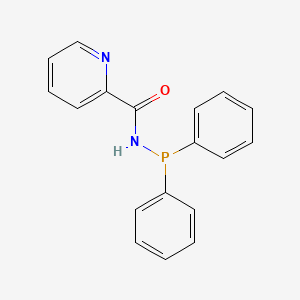
![N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14208969.png)
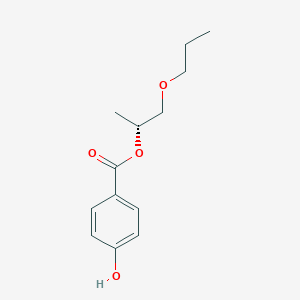
![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
